benzyl rac-(3aR,6aS)-5-oxo-octahydrocyclopenta[c]pyrrole-2-carboxylate, cis
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Overview
Description
Benzyl rac-(3aR,6aS)-5-oxo-octahydrocyclopenta[c]pyrrole-2-carboxylate, cis, is a complex organic compound with a unique structure This compound belongs to the class of pyrroles, which are five-membered heterocyclic compounds containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl rac-(3aR,6aS)-5-oxo-octahydrocyclopenta[c]pyrrole-2-carboxylate, cis, involves multiple steps. One common method includes the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride . This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl rac-(3aR,6aS)-5-oxo-octahydrocyclopenta[c]pyrrole-2-carboxylate, cis, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrroles with various functional groups.
Scientific Research Applications
Benzyl rac-(3aR,6aS)-5-oxo-octahydrocyclopenta[c]pyrrole-2-carboxylate, cis, has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl rac-(3aR,6aS)-5-oxo-octahydrocyclopenta[c]pyrrole-2-carboxylate, cis, involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (3aR,6aS)-3a-[(chlorosulfonyl)methyl]-octahydrocyclopenta[b]pyrrole-1-carboxylate
- N-substituted pyrroles
Uniqueness
Benzyl rac-(3aR,6aS)-5-oxo-octahydrocyclopenta[c]pyrrole-2-carboxylate, cis, is unique due to its specific stereochemistry and the presence of both benzyl and carboxylate functional groups
Properties
CAS No. |
1217315-21-3 |
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Molecular Formula |
C15H17NO3 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
benzyl (3aS,6aR)-5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate |
InChI |
InChI=1S/C15H17NO3/c17-14-6-12-8-16(9-13(12)7-14)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2/t12-,13+ |
InChI Key |
UKDGMCVWUBALEW-BETUJISGSA-N |
Isomeric SMILES |
C1[C@@H]2CN(C[C@@H]2CC1=O)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1C2CN(CC2CC1=O)C(=O)OCC3=CC=CC=C3 |
Purity |
95 |
Origin of Product |
United States |
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